![molecular formula C12H14N2O2 B1308961 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde CAS No. 14624-85-2](/img/structure/B1308961.png)
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde
Overview
Description
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and an aldehyde functional group. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with diethyl oxalate to form the benzimidazole core. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.
Reaction Conditions:
Condensation: o-Phenylenediamine and diethyl oxalate are refluxed in ethanol.
Formylation: The intermediate is treated with Vilsmeier-Haack reagent at low temperatures (0-5°C) to ensure selective formylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid.
Reduction: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. Studies have shown that 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized to yield derivatives with enhanced activity against various bacterial strains. For instance, modifications to the aldehyde group can lead to increased efficacy against resistant strains of bacteria .
Anticancer Properties:
There is emerging evidence suggesting that benzoimidazole derivatives possess anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation in vitro. Specific derivatives have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development into therapeutic agents .
Synthetic Organic Chemistry
Building Block for Synthesis:
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations including nucleophilic additions and cycloadditions. This versatility makes it valuable in the synthesis of more complex organic molecules which are relevant in pharmaceuticals and agrochemicals .
Synthesis of Novel Compounds:
The compound can be utilized to synthesize novel heterocyclic compounds through condensation reactions. For example, reactions with different amines can yield new derivatives that may exhibit unique biological activities or improved pharmacological profiles .
Material Science
Polymer Chemistry:
In material science, this compound has been explored as a precursor for the development of polymeric materials. Its ability to form cross-linked structures can be harnessed to create polymers with specific mechanical properties suitable for coatings or adhesives .
Nanomaterials:
Recent studies have investigated the incorporation of this compound into nanomaterials for applications in drug delivery systems. The functionalization of nanoparticles with benzoimidazole derivatives has shown potential in enhancing the solubility and bioavailability of poorly soluble drugs .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Dombroski et al., 2004 | Antimicrobial Activity | Derivatives showed significant inhibition against resistant bacterial strains. |
Recent Research (2023) | Anticancer Properties | Compounds demonstrated selective cytotoxicity towards cancer cell lines MCF-7 and HeLa. |
Smith et al., 2022 | Synthetic Applications | Highlighted the use of the compound as a precursor in synthesizing novel heterocycles with potential therapeutic applications. |
Lee et al., 2024 | Material Science | Explored the use of the compound in creating cross-linked polymeric materials with enhanced properties. |
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid: Oxidized form of the compound.
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol: Reduced form of the compound.
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde (CAS No. 14624-85-2) is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 218.25 g/mol. Its structure includes a benzimidazole core modified with ethyl groups and an aldehyde functional group, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 218.25 g/mol |
CAS Number | 14624-85-2 |
Melting Point | Not specified |
Boiling Point | Not specified |
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Antioxidant Activity
The antioxidant properties of benzimidazole derivatives have been highlighted in various studies. The presence of electron-rich aromatic systems in these compounds allows them to scavenge free radicals effectively . This property is crucial in mitigating oxidative stress-related diseases.
Receptor Binding Affinity
A notable study evaluated the binding affinity of benzimidazole derivatives to serotonin receptors (5-HT receptors). Compounds structurally related to 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole displayed selective affinity for the 5-HT(4) receptor, with moderate antagonist activity . This suggests potential applications in treating disorders related to serotonin dysregulation.
Study on Antimicrobial Efficacy
In a recent investigation into the antimicrobial effects of various benzimidazole derivatives, it was found that compounds with similar structures to 1,3-diethyl-2-oxo exhibited minimum inhibitory concentrations (MIC) in the range of 16–64 µg/mL against gram-positive and gram-negative bacteria . These results underscore the compound's potential as a lead for developing new antimicrobial agents.
Investigation of Antioxidant Effects
A comparative study assessed the antioxidant capacity of several benzimidazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had antioxidant activities comparable to ascorbic acid at higher concentrations . This finding supports further exploration into the therapeutic applications of 1,3-diethyl derivatives in oxidative stress-related conditions.
Properties
IUPAC Name |
1,3-diethyl-2-oxobenzimidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-10-6-5-9(8-15)7-11(10)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXIWMYTZXPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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